![molecular formula C12H11ClN2OS B2882425 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide CAS No. 868230-69-7](/img/structure/B2882425.png)
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
“N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide” is a chemical compound that has been studied for its potential biological significance . It is characterized by the presence of a benzothiazole nucleus, which is known to exhibit various medicinal properties .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with other compounds . For instance, in one study, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediates were then treated with other compounds to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide” can be analyzed using various spectroanalytical data. For example, 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving “N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide” and similar compounds can be complex. For instance, the synthesis of these compounds often involves multiple steps, each with its own set of reactants and conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide” can be determined using various analytical techniques. For example, NMR and IR spectroscopy can provide information about the compound’s structure . Mass spectrometry can provide information about the compound’s molecular weight .Scientific Research Applications
Understanding Chemical Properties and Metabolism
Research on similar compounds, such as those involving the metabolism and disposition of chemical compounds in biological systems, provides insights into how these compounds are processed and eliminated from the body. For example, studies on the metabolism of pharmaceuticals can reveal how a compound is absorbed, distributed, metabolized, and excreted, which is crucial for understanding its pharmacokinetics and potential therapeutic applications (Renzulli et al., 2011).
Environmental Impact and Exposure
Research on the environmental exposure to chemical compounds, including pesticides and household chemicals, assesses the extent to which populations are exposed to these substances. Such studies are essential for developing public health policies and regulations to minimize harmful exposure. For instance, understanding the widespread exposure to organophosphorus and pyrethroid compounds in children through environmental sources is critical for evaluating potential health risks and implementing safety measures (Babina et al., 2012).
Toxicology and Safety Assessment
The study of the toxicity and safety profile of chemical compounds is vital for determining their safe use in various applications, including pharmaceuticals, cosmetics, and food products. Toxicology studies help identify adverse effects and establish safety guidelines. For example, the investigation of methylisothiazolinone in wet wipes and its potential to cause allergic contact dermatitis highlights the importance of assessing chemical safety in consumer products (Chang & Nakrani, 2014).
Future Directions
Future research on “N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide” and similar compounds could focus on further elucidating their mechanisms of action and potential therapeutic applications . Additionally, more studies are needed to fully understand the safety and hazards associated with these compounds.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis .
Mode of Action
tuberculosis . The compound’s interaction with its targets likely results in changes that inhibit the growth and proliferation of the bacteria .
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-inflammatory and analgesic activities . This suggests that they may affect pathways related to inflammation and pain perception.
Pharmacokinetics
Benzothiazole derivatives have been reported to exhibit good bioavailability
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-inflammatory and analgesic activities , suggesting that they may reduce inflammation and alleviate pain at the molecular and cellular levels.
properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-6-2-5-8(13)10-9(6)14-12(17-10)15-11(16)7-3-4-7/h2,5,7H,3-4H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBDEZMRMNIUSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
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